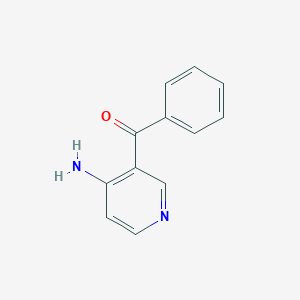

3-Benzoyl-4-aminopyridine

Description

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(4-aminopyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H10N2O/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h1-8H,(H2,13,14) |

InChI Key |

VNVZYKIZNNYVBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Activity

One of the notable applications of 3-benzoyl-4-aminopyridine is its anti-cancer properties. Research has demonstrated that derivatives of benzoylthieno[2,3-b]pyridines exhibit significant anti-proliferative activity against various cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). In a study, several benzoyl analogues were synthesized and tested, with some achieving over 85% inhibition of cell growth in these lines, indicating their potential as therapeutic agents against cancer .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4h | HCT116 | >85 |

| 5a | MDA-MB-231 | >85 |

| 5i | HCT116 | >85 |

Anti-HIV Properties

This compound derivatives have also been explored for their anti-HIV activity. A study highlighted the optimization of non-nucleoside reverse transcriptase inhibitors, where compounds similar to this compound showed potent inhibitory effects against HIV-1. Some analogues demonstrated nanomolar range activity in vitro, suggesting their potential as effective treatments for HIV .

Antidiabetic Activity

Recent investigations into the antidiabetic properties of compounds related to this compound have shown promising results. A study focused on the synthesis of novel benzothiazine derivatives highlighted their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could lead to improved glycemic control in diabetic patients .

Neurological Applications

The compound has been studied for its neuroprotective effects as well. The structural modifications of pyridine variants have been linked to enhanced blood-brain barrier penetration and reduced cardiotoxicity. These modifications aim to develop new candidates for treating neurological disorders, including glioblastoma, which is known for its aggressive nature and limited treatment options .

Synthesis and Structural Variations

The synthesis of this compound and its analogues involves various chemical reactions, including acylation and coupling with different functional groups. These synthetic approaches allow researchers to explore a wide range of structural variations that can enhance the biological activity of the compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzoyl-4-aminopyridine, and how can purity be validated?

- Methodology : The synthesis typically involves coupling reactions between 4-aminopyridine and benzoyl chloride derivatives under controlled conditions (e.g., Schotten-Baumann reaction). Purification via column chromatography or recrystallization is critical. Purity validation should employ HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

- Safety : Use inert atmospheres (e.g., nitrogen) to prevent side reactions, and adhere to PPE protocols (gloves, goggles) due to potential irritancy of intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Exposure Mitigation : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Toxicity Considerations : While specific toxicological data for this compound is limited, structurally similar compounds (e.g., 4-aminopyridine derivatives) exhibit neurotoxicity at high serum levels (>100 ng/ml). Implement fume hoods and monitor airborne particulates .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy. Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the benzoyl group .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

- Approach : Apply contradiction analysis frameworks from qualitative research (e.g., iterative triangulation of in vitro/in vivo assays). For example, discrepancies in IC50 values may arise from assay variability (e.g., cell line sensitivity). Replicate studies under standardized conditions and use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What experimental designs optimize the synthesis of this compound for high yield and scalability?

- Methodology : Use design of experiments (DoE) to assess factors like temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) can model interactions between variables. For instance, a 3-level factorial design may reveal optimal conditions (e.g., 60°C, DMF solvent, 1:1.2 molar ratio) .

Q. What mechanisms underlie the potential neurotoxic effects of this compound, and how can they be mitigated?

- Hypothesis : The benzoyl group may enhance blood-brain barrier penetration, while the 4-aminopyridine moiety blocks voltage-gated potassium channels, leading to neuronal hyperexcitability. Mitigation strategies include structural modification (e.g., introducing hydrophilic substituents) or co-administration with antagonists (e.g., tetraethylammonium) .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Pair with QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro enzyme inhibition assays .

Data Contradiction and Validation

Q. What statistical frameworks are recommended for reconciling conflicting pharmacokinetic data in animal models?

- Approach : Bayesian pharmacokinetic modeling (as used in 4-aminopyridine trials) can integrate sparse data points and population variability. For example, Bayesian estimators refine dose-response curves when inter-subject variability exceeds 30% .

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

- Resolution : Cross-validate NMR and mass spectrometry results with computational tools (e.g., ChemDraw Predict). For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to resolve regiochemical uncertainties .

Notes for Methodological Rigor

- Toxicity Thresholds : While direct evidence for this compound is limited, extrapolate from 4-aminopyridine studies: maintain serum concentrations <100 ng/ml to avoid CNS toxicity .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, particularly for neuroactive compounds requiring IACUC approval.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.